molecular formula C18H19NO B5021838 N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B5021838
M. Wt: 265.3 g/mol
InChI Key: OBQADDOTFUGUDI-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)bicyclo[221]heptane-2-carboxamide is an organic compound that features a bicyclic structure with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of naphthalen-1-amine with bicyclo[2.2.1]heptane-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of a naphthalene moiety with a bicyclic heptane structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-naphthalen-1-ylbicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(16-11-12-8-9-14(16)10-12)19-17-7-3-5-13-4-1-2-6-15(13)17/h1-7,12,14,16H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQADDOTFUGUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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